Product packaging for 2-(Difluoromethyl)-1H-indol-5-ol(Cat. No.:)

2-(Difluoromethyl)-1H-indol-5-ol

Cat. No.: B15249538
M. Wt: 183.15 g/mol
InChI Key: JPROSLIHNSWAEK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical and Biological Sciences

The indole ring system, a bicyclic aromatic heterocycle, stands as one of the most important structural motifs in the fields of chemistry and biology. mdpi.comresearchgate.net It is a cornerstone in medicinal chemistry, recognized for its versatility and its presence in a vast number of natural products, alkaloids, and synthetic compounds with significant therapeutic value. researchgate.netnih.govnih.gov The unique electronic properties and the ability of the indole nucleus to form various non-covalent interactions mean it can bind with high affinity to a diverse range of biological receptors. mdpi.com

This privileged scaffold is a fundamental component of many biologically significant molecules. For instance, the essential amino acid tryptophan contains an indole ring, and it is the biosynthetic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the neurohormone melatonin, which are crucial for regulating mood, sleep, and various physiological processes. nih.gov Beyond its role in endogenous molecules, the indole scaffold is the active pharmacophore in numerous approved drugs, demonstrating a wide spectrum of pharmacological activities. nih.govnih.gov These activities include anticancer, anti-inflammatory, antimicrobial, antiviral (including anti-HIV), antioxidant, and antihypertensive effects. mdpi.comnih.govnih.gov

The structural diversity of indole derivatives allows them to target a wide array of biological pathways, making them invaluable in modern drug discovery. nih.gov Researchers continuously explore indole-based compounds to address significant medical challenges, including drug-resistant cancers, infectious diseases, and neurodegenerative disorders. nih.govnih.gov The ability to readily functionalize the indole ring at multiple positions enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules, facilitating the development of new and effective therapeutic agents. researchgate.netnih.gov

The Strategic Role of Fluorine and Difluoromethyl Moieties in Medicinal Chemistry and Compound Design

The incorporation of fluorine into drug candidates has become a well-established and powerful strategy in medicinal chemistry. nih.gov The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, allow for strategic modifications of a molecule's biological profile without introducing significant steric bulk. nih.govacs.org Judicious placement of fluorine can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKₐ. nih.govacs.org One of the key applications is to block sites of metabolic oxidation by replacing a C-H bond with a more stable C-F bond, thereby increasing the drug's half-life. nih.gov

Within the realm of organofluorine chemistry, the difluoromethyl group (CHF₂) has garnered increasing interest as a valuable functional group in compound design. mdpi.comnih.gov The CHF₂ group is often considered a bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH₂) group, which are common pharmacophores in many pharmaceuticals. mdpi.comnih.gov This is because the difluoromethyl group can act as a lipophilic hydrogen bond donor, a property not shared by the related trifluoromethyl (CF₃) group. nih.govrsc.org This hydrogen bonding capability allows it to mimic the interactions of a hydroxyl or thiol group with a biological target, while its increased lipophilicity can enhance membrane permeability. mdpi.comrsc.org

Furthermore, the introduction of a CHF₂ group can significantly improve a compound's metabolic stability and pharmacokinetic properties. nih.gov Replacing a metabolically vulnerable methyl or hydroxymethyl group with the robust difluoromethyl group can prevent enzymatic degradation. nih.gov In a study on 5-HT₆ receptor antagonists, replacing a methyl group with a difluoromethyl group led to a 30-fold increase in the area under the curve (AUC) and significantly improved oral bioavailability in pharmacokinetic studies. These attributes make the difluoromethyl moiety a highly strategic tool for medicinal chemists to optimize lead compounds into viable drug candidates. mdpi.com

Key Physicochemical Properties of the Difluoromethyl (CHF₂) Moiety in Drug Design

PropertyDescription and ImpactReference
BioisosterismActs as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. mdpi.com
Hydrogen BondingFunctions as a weak hydrogen bond donor, which can be crucial for target binding affinity. nih.govrsc.org
Metabolic StabilityThe C-F bonds are stronger than C-H bonds, making the CHF₂ group resistant to metabolic oxidation and increasing the compound's half-life. nih.gov
LipophilicityIncreases lipophilicity, which can improve a compound's ability to cross cell membranes and enhance bioavailability. The increase is generally less than that of a CF₃ group. nih.govrsc.org
Modulation of pKₐThe strong electron-withdrawing nature of the fluorine atoms can lower the pKₐ of nearby functional groups, affecting the ionization state and solubility of the molecule. acs.org

Overview of 2-(Difluoromethyl)-1H-indol-5-ol as a Focus of Advanced Chemical and Biological Inquiry

The chemical entity this compound represents a molecule of significant potential interest for advanced chemical and biological inquiry, although specific research focusing exclusively on this compound is not yet widely documented in peer-reviewed literature. Its structure is a strategic combination of three key pharmacophoric elements: the privileged indole scaffold, a 5-hydroxy group, and a 2-difluoromethyl substituent. The rationale for its investigation stems from the well-established roles of these individual components in bioactive molecules.

The 5-hydroxyindole (B134679) core is famously the backbone of the neurotransmitter serotonin. This positions the scaffold as a prime candidate for designing ligands that interact with serotonin receptors or other targets in the central nervous system. The synthesis of related 5-substituted indole derivatives is a subject of ongoing research for various therapeutic targets, including kinase inhibitors and xanthine (B1682287) oxidase inhibitors. nih.govrsc.org

The placement of a difluoromethyl group at the C-2 position is a modern medicinal chemistry design choice. Recent synthetic advancements have provided efficient methods for the C-2 difluoromethylation of indoles, highlighting the growing interest in this specific modification. This group is intended to enhance metabolic stability and act as a lipophilic hydrogen bond donor, potentially mimicking the function of other groups while improving the molecule's drug-like properties. mdpi.comrsc.org

Therefore, this compound can be viewed as a next-generation analogue of endogenous molecules like serotonin or a novel scaffold for enzyme inhibitors. The combination of the 5-hydroxy group, crucial for certain receptor interactions, with the metabolically robust and electronically modulating 2-difluoromethyl group, makes it a compelling target for synthesis and biological evaluation. Future research would likely explore its potential as a neuropharmacological agent, an antioxidant, or an anti-inflammatory compound, leveraging the unique properties conferred by its distinct structural features.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F2NO B15249538 2-(Difluoromethyl)-1H-indol-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-indol-5-ol

InChI

InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(13)1-2-7(5)12-8/h1-4,9,12-13H

InChI Key

JPROSLIHNSWAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(F)F

Origin of Product

United States

Spectroscopic and Advanced Structural Characterization of 2 Difluoromethyl 1h Indol 5 Ol Compounds

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of the molecular structure of 2-(Difluoromethyl)-1H-indol-5-ol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indole (B1671886) ring, the O-H proton of the hydroxyl group, and the proton of the difluoromethyl group. The aromatic protons on the benzene (B151609) ring portion of the indole will appear as multiplets in the downfield region, typically between δ 6.5 and 7.5 ppm. The proton at position 3 of the indole ring is anticipated to be a singlet or a finely split multiplet. A key feature is the signal for the difluoromethyl proton (-CHF₂), which will present as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F coupling). The N-H and O-H protons will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of δ 100-150 ppm. The carbon atom of the difluoromethyl group is expected to show a characteristic triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹J-C,F). This coupling is a definitive indicator of the -CHF₂ group.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is predicted to show a doublet, resulting from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethyl group (¹J-F,H coupling). The chemical shift of the fluorine atoms is sensitive to their electronic environment, providing further structural confirmation. nih.gov

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H~10.5-11.5br s-N-H
¹H~8.5-9.5br s-O-H
¹H~6.8-7.4m-Aromatic-H (C4, C6, C7)
¹H~6.5-6.7t~55-60CHF₂
¹H~6.4-6.6s-C3-H
¹³C~150-155s-C5-OH
¹³C~130-140m-Aromatic Quaternary Carbons
¹³C~105-125m-Aromatic CH Carbons
¹³C~110-120t~230-240CHF₂
¹³C~100-105s-C3
¹⁹F~ -90 to -120d~55-60CHF₂

Note: Predicted values are based on data from analogous indole and difluoromethyl-containing compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula C₉H₇F₂NO), HRMS provides an exact molecular weight, which serves as a definitive confirmation of its identity.

The calculated exact mass of this compound is approximately 183.0496 g/mol . In an HRMS experiment, the detection of a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this value within a very narrow mass error range (typically < 5 ppm) confirms the elemental formula. HRMS can also provide insights into fragmentation patterns, which further corroborates the proposed structure. Expected fragmentation could involve the loss of small molecules or radicals, such as CO, HCN, or fluorine-containing fragments, providing a structural fingerprint of the molecule. The analysis of complex mixtures, such as those from biological or environmental samples, can be facilitated by HRMS to identify specific compounds without the need for extensive purification. nih.govmdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, aromatic C-H, C=C, and C-F bonds.

The presence of the hydroxyl (-OH) and amine (N-H) groups will be indicated by broad absorption bands in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the 1000-1200 cm⁻¹ range. The NIST WebBook provides reference spectra for 1H-Indol-5-ol which can be used as a basis for comparison. researchgate.netrsc.org

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3200-3600Broad, Medium-StrongO-H StretchHydroxyl
3200-3500Broad, MediumN-H StretchIndole N-H
3000-3100MediumC-H StretchAromatic
1400-1600Medium-StrongC=C StretchAromatic
1000-1200StrongC-F StretchDifluoromethyl

Single Crystal X-ray Diffraction (XRD) for Definitive Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Should a suitable single crystal of this compound be obtained, XRD analysis would provide definitive information on its molecular geometry and conformation. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles. nih.gov

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the indole N-H group, as well as potential π-π stacking interactions between the indole rings. nih.govmdpi.com These non-covalent interactions are crucial in determining the packing of molecules in the solid state and can influence the physical properties of the compound. The analysis of crystal structures of related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, has shown the formation of dimers and other supramolecular assemblies through hydrogen bonding. nih.gov

Advanced Spectroscopic Techniques for Investigating Molecular Dynamics and Interactions

Beyond basic structural elucidation, a range of advanced spectroscopic techniques can be employed to investigate the more subtle aspects of molecular dynamics and intermolecular interactions of this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all ¹H and ¹³C signals, especially for complex aromatic spin systems. nih.govresearchgate.netyoutube.com COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different parts of the molecule and confirming the position of substituents. nih.govresearchgate.netyoutube.com

Fluorescence Spectroscopy: Indole derivatives, particularly those with a hydroxyl group at the 5-position, often exhibit interesting fluorescence properties. nih.govnih.gov Fluorescence spectroscopy can be used to study the electronic structure and excited-state dynamics of this compound. The absorption and emission spectra, quantum yield, and fluorescence lifetime provide insights into the molecule's photophysical behavior and its interactions with the surrounding environment. nih.govnih.govmedwinpublishers.com

Computational Modeling: In conjunction with experimental data, computational molecular modeling can provide a deeper understanding of the molecule's conformational preferences, electronic properties, and dynamic behavior. nih.govmdpi.comnih.gov Techniques like Density Functional Theory (DFT) can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental results for validation. nih.gov Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com

Computational and Theoretical Investigations of 2 Difluoromethyl 1h Indol 5 Ol and Its Interactions

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) serves as a powerful computational lens to scrutinize the electronic soul of a molecule. For 2-(Difluoromethyl)-1H-indol-5-ol, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental properties. nih.gov These calculations can determine the total energies of different conformations, helping to identify the most stable arrangement of its atoms in space. nih.gov

The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a common motif in biologically active compounds. jocpr.com The introduction of a difluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the indole scaffold in this compound introduces unique electronic features that influence its stability and reactivity. DFT studies can provide insights into how these substituents modulate the electron distribution across the entire molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Understanding Chemical Behavior

The behavior of a molecule in a chemical reaction is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests a more reactive molecule. mdpi.com

For this compound, HOMO-LUMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions. The electron density distribution in the HOMO would indicate the probable sites for electrophilic attack, while the LUMO would highlight the areas susceptible to nucleophilic attack. This analysis is vital for predicting how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the bonding and electronic interactions within a molecule. wisc.edu It partitions the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and potentially the fluorine atoms of the difluoromethyl group, indicating their ability to act as hydrogen bond acceptors. The indole nitrogen and the aromatic rings would also exhibit distinct electrostatic potential features influencing their reactivity.

Conformational Analysis and Elucidation of Intramolecular Hydrogen Bonding Networks

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its biological activity and physical properties. nih.gov Conformational analysis aims to identify the most stable conformers of a molecule by exploring its potential energy surface. nih.govresearchgate.net For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations may exist.

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

While the previous sections focused on the intrinsic properties of this compound, molecular dynamics (MD) simulations allow for the study of its behavior over time, particularly its interactions with biological macromolecules like proteins. MD simulations can provide a dynamic picture of how a ligand, such as our molecule of interest, binds to its target protein, revealing the key interactions that stabilize the complex.

These simulations can track the movements of both the ligand and the protein, identifying important hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding process. This information is invaluable in drug discovery for understanding the mechanism of action of a potential drug molecule and for designing more potent and selective inhibitors.

Pre Clinical Biological Evaluation and Mechanistic Insights of 2 Difluoromethyl 1h Indol 5 Ol Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For indole (B1671886) derivatives, these studies involve systematically modifying the indole core and its substituents to optimize potency, selectivity, and pharmacokinetic properties.

The placement of the difluoromethyl group on the indole ring is a critical determinant of biological activity. While specific data for 2-(Difluoromethyl)-1H-indol-5-ol is not extensively published, research on analogous compounds provides significant insights. For instance, studies on 5-HT6 receptor antagonists have shown that positioning a difluoromethyl group at the C3 position of the indole scaffold can dramatically increase binding affinity. One study found that a C3-difluoromethyl derivative (Compound C14 ) exhibited a tenfold greater affinity for the 5-HT6 receptor (Ki = 0.085 nM) compared to the parent compound, idalopirdine (B1259171) (Ki = 0.83 nM). nih.gov

In a separate study, replacing a methyl group with a difluoromethyl group at the C3 position of a different indole series designed as 5-HT6R antagonists led to a 30-fold increase in the area under the curve (AUC) and improved bioavailability in pharmacokinetic studies in rats. nih.gov This highlights the role of the -CHF2 group in enhancing metabolic stability, likely by blocking a potential site of metabolism. The electron-withdrawing nature of the difluoromethyl group can also influence the electronic properties of the indole ring system, affecting its interaction with target proteins. researchgate.net

Stereochemistry is another crucial factor. Although not specific to the difluoromethyl group, studies on complex indole alkaloids have demonstrated that changes in stereochemistry, such as switching the configuration at a specific carbon center, can significantly reduce or abolish biological activity. mdpi.com This underscores the importance of a precise three-dimensional arrangement for optimal ligand-target interactions.

The biological activity of indole-based compounds is highly tunable through substitutions on both the indole ring and any peripheral functional groups.

Indole Ring Substitution: SAR studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators revealed that substitution at the C5 position with a chloro or fluoro group enhanced potency. nih.gov Similarly, short alkyl groups at the C3 position were found to be favorable for activity. nih.gov In other contexts, such as anti-inflammatory prodolic acid analogues, substitution on the indole ring was shown to prolong the serum half-life by interfering with hydroxylation, a major metabolic pathway, thereby enhancing pharmacological activity. nih.gov The position of substituents is key; for example, the conversion rate in hydrodenitrogenation (HDN) processes was lower for 2-methyl-indole and 3-methyl-indole compared to unsubstituted indole. mdpi.com

Computational methods like pharmacophore modeling and molecular docking are invaluable for understanding how ligands like indole analogues interact with their biological targets at a molecular level.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. Such models can be generated from a series of active compounds to guide the design of new, more potent molecules. proceedings.sciencenih.gov For a series of indole derivatives targeting Chagas disease, pharmacophore models were successfully developed to understand the SAR. proceedings.science These models provide a virtual blueprint of the receptor's binding site, highlighting key interaction points. nih.gov

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a target protein. This technique was used to study indole derivatives as potential antimicrobial agents, revealing key hydrogen bond and pi-stacked interactions with target enzymes like UDP-N-acetylmuramate-l-alanine ligase. nih.gov In studies of indole-based 5-HT6R antagonists, docking models showed that potent compounds fit well into the ATP-binding pocket, forming favorable interactions. researchgate.net These computational analyses can rationalize observed biological data, such as why a particular substituent enhances activity, and can predict the binding modes of novel analogues before their synthesis. nih.govjocpr.commdpi.com

Mechanistic Investigations of Enzyme Inhibition and Receptor Modulation (In Vitro and Cellular Models)

Investigating the direct interactions of compounds with purified enzymes or receptors in vitro provides a clear understanding of their mechanism of action.

Indole analogues have been evaluated against a range of enzymatic targets.

Cyclooxygenase-2 (COX-2): Certain indole derivatives have been investigated as anti-inflammatory agents through the inhibition of COX enzymes. While specific data on this compound is unavailable, related heterocyclic compounds have been synthesized as dual COX-2/5-LOX inhibitors. nih.govresearchgate.net For example, some N-hydroxyurea derivatives showed dual inhibitory activity, with IC50 values against COX-2 in the micromolar range. nih.gov

Acetylcholinesterase (AChE): AChE is a key target in the management of Alzheimer's disease. Indole-based structures are found in several AChE inhibitors. Studies on other heterocyclic systems, such as N-substituted sulfonyl amides, have identified compounds with potent AChE inhibitory activity, with Ki values in the nanomolar range. nih.gov The combination of an indole scaffold with a difluoromethyl group could yield novel AChE inhibitors, a hypothesis supported by the fact that some 5-HT6R antagonists also impact acetylcholine (B1216132) levels. nih.gov

Carboxylesterase: While not a primary target in the reviewed literature for this specific class of analogues, carboxylesterases are important enzymes in drug metabolism. The structural features of an indole derivative would determine its potential interaction with these enzymes, either as a substrate or an inhibitor.

The table below summarizes the inhibitory activity of some indole analogues and related compounds against various enzymes.

Compound/Analogue ClassTarget EnzymeIC50/Ki ValueReference
N-hydroxyurea derivative (Compound 2)COX-2IC50 = 36.18 µM nih.gov
N-hydroxyurea derivative (Compound 3)COX-2IC50 = 83.42 µM nih.gov
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c)Xanthine (B1682287) OxidaseIC50 = 0.13 µM nih.gov
N-substituted sulfonyl amide (Compound 6j)AcetylcholinesteraseKi = 155.29 nM nih.gov

The indole scaffold is a common feature in ligands for various receptors.

5-HT Receptors: The serotonin (B10506) (5-HT) receptor family is a major target for indole derivatives. As previously mentioned, difluoromethyl-containing indoles have been developed as potent 5-HT6 receptor antagonists with nanomolar and even sub-nanomolar binding affinities. nih.govnih.gov Other studies have explored substitutions on indolylalkylamines to enhance affinity and selectivity for 5-HT2 receptors over other 5-HT subtypes. For instance, N1-n-propyl-5-methoxy-alpha-methyltryptamine was found to be highly selective for the 5-HT2 receptor. nih.gov The diverse functional roles of 5-HT receptors in the cardiovascular and central nervous systems make them attractive targets for indole-based therapeutics. researchgate.net

Nuclear Receptors: Nuclear receptors are ligand-activated transcription factors that regulate a wide array of physiological processes. nih.gov While direct studies linking this compound analogues to specific nuclear receptors are scarce, the general lipophilic nature of many indole compounds makes them potential candidates for binding to the ligand-binding domains of these intracellular receptors. targetmol.com The development of selective nuclear receptor modulators is an active area of research, and indole-based scaffolds could provide a template for novel ligands. nih.gov

The table below presents binding affinity data for representative indole analogues at various receptors.

Compound/AnalogueTarget ReceptorKi ValueReference
Compound C14 (C3-difluoromethyl indole)5-HT60.085 nM nih.gov
Idalopirdine5-HT60.83 nM nih.gov
Compound 6p (C3-difluoromethyl indole)5-HT6Potent Affinity nih.gov
N1-n-propyl-5-methoxy-alpha-methyltryptamine5-HT212 nM nih.gov
1H-indole-2-carboxamide (Compound 45 )CB1 (Allosteric Modulator)IC50 = 79 nM nih.gov

Elucidation of Molecular Pathways and Cellular Responses Triggered by this compound Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net Derivatives of the indole nucleus have been shown to mimic peptide structures and bind to enzymes, offering opportunities for the development of novel drugs with distinct mechanisms of action. researchgate.net Research into the molecular pathways affected by indole derivatives has revealed a range of cellular responses.

Some indole derivatives have been found to act as antagonists for serotonin receptors, such as the 5-HT1A and 5-HT2A receptors, which are involved in the modulation of neurological and psychiatric processes. nih.gov For instance, certain indole-based compounds have demonstrated the ability to influence memory processes, an effect likely mediated through their interaction with these serotonin receptors. nih.gov

In the context of cancer, specific 5-nitroindole (B16589) derivatives have been identified as binders to the G-quadruplex (G4) structure in the promoter region of the c-Myc oncogene. d-nb.info This interaction leads to the downregulation of c-Myc expression at both the transcriptional and translational levels. d-nb.info Furthermore, these compounds have been observed to increase the concentration of intracellular reactive oxygen species (ROS), inducing a state of oxidative stress and triggering cell-cycle arrest in cancer cells. d-nb.info Mechanistic studies on other indole derivatives have also pointed towards the induction of apoptosis-like cell death in parasitic cells, mediated by oxidative stress. mdpi.com

The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. nih.gov This adaptability is a key factor in the diverse mechanisms of action observed for indole derivatives, which can range from receptor antagonism to enzyme inhibition and the modulation of gene expression. nih.govd-nb.infonih.gov

Antiparasitic Activity Research in Pre-clinical Models

The indole nucleus is a core structure in many compounds investigated for their antiparasitic potential. nih.govpcbiochemres.com A variety of indole derivatives have demonstrated significant activity against a range of protozoan pathogens in pre-clinical studies.

In Vitro Efficacy Against Protozoan Pathogens (e.g., Trypanosoma cruzi, Leishmania species)

A significant body of research has focused on the in vitro evaluation of indole derivatives against trypanosomatid parasites. Synthetic bis-indole analogs and diamidine indole derivatives have shown promising results. nih.govmdpi.com For example, a series of diamidino-indole derivatives displayed excellent inhibitory activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with IC50 values in the nanomolar range. nih.govresearchgate.net These compounds also exhibited superior selectivity indices compared to existing drugs like furamidine (B1674271) and pentamidine. nih.gov

Similarly, various indole-based compounds have been tested against Trypanosoma cruzi, the parasite responsible for Chagas disease. High-content screening of small molecule libraries has identified several indole-containing hits with moderate to good potency against the intracellular amastigote form of T. cruzi. acs.org For instance, certain 1H-indole-2-carboxamides have been optimized to enhance their anti-T. cruzi activity. dndi.orgnih.gov Furthermore, some indole derivatives have shown inhibitory activity against Leishmania species. nih.govmdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of crucial parasite enzymes, such as sterol 14α-demethylase (CYP51). mdpi.com

In Vitro Antiparasitic Activity of Indole Derivatives

Compound TypeTarget OrganismActivityReference
Diamidine Indole DerivativesTrypanosoma bruceiIC50 values in the nanomolar range nih.gov
1H-Indole-2-carboxamidesTrypanosoma cruzi (intracellular amastigotes)Moderate to good potency acs.org
LP10 (N-[4-pyridyl]-formamide indole derivative)Trypanosoma cruziHigh trypanocidal activity (IC50 < 1 nM) mdpi.com
β-carboline-3-carboxamide derivativesTrypanosoma cruzi and Leishmania spp.Inhibitory activity mdpi.com

Evaluation of Antiparasitic Activity in Relevant In Vivo Animal Models

The in vivo efficacy of promising indole derivatives has been assessed in various animal models of parasitic diseases, particularly for Chagas disease. nih.govnih.govfigshare.com Mouse models are commonly used to study both the acute and chronic stages of T. cruzi infection. nih.govnih.gov For instance, the C3H/He mouse strain infected with the Sylvio X10/4 strain of T. cruzi develops a chronic myocarditis that resembles the human form of the disease. nih.gov

In these models, the efficacy of treatment is often evaluated by measuring the reduction in parasite load, which can be quantified using techniques like bioluminescence imaging. nih.gov Studies have shown that some indole-based compounds can significantly reduce the parasite burden in both acute and chronic infection models. nih.gov For example, an optimized 1H-indole-2-carboxamide derivative demonstrated a reduction in whole-body bioluminescence in mice infected with T. cruzi. nih.gov However, achieving a complete sterile cure can be challenging, and relapse of infection is sometimes observed after treatment cessation. nih.gov

Animal models are crucial for understanding the pathogenesis of Chagas disease and for the pre-clinical evaluation of new drug candidates. nih.govnih.govfigshare.com The development of standardized and robust in vivo models, including those that utilize imaging technologies, has improved the ability to assess the therapeutic potential of compounds like indole derivatives and their translation to clinical settings. nih.govfigshare.com

Antimicrobial Activity Research

Indole and its derivatives have been investigated for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal pathogens. researchgate.netpcbiochemres.com

Broad-Spectrum Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The indole scaffold has served as a template for the development of new antibacterial agents. nih.gov Some synthetic indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain 2-aryl-1H-indole derivatives have been shown to suppress drug resistance in Staphylococcus aureus, a Gram-positive bacterium, by acting on efflux pumps like NorA. nih.gov

Other studies have reported on the antibacterial activity of indolylquinazolinones. nih.gov One such derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov However, in the same study, the synthesized compounds were found to be inactive against the Gram-negative bacterium Escherichia coli. nih.gov The introduction of a difluoromethyl group into other chemical scaffolds, such as cinnamoyl amides, has been shown to enhance antibacterial activity and selectivity, particularly against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. nih.gov This suggests that the difluoromethyl moiety could be a beneficial feature in the design of new antibacterial indole derivatives.

Antibacterial Activity of Indole Derivatives

CompoundBacterial StrainActivity (MIC)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneStaphylococcus aureus (MRSA)0.98 µg/mL nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneStaphylococcus aureus ATCC 259233.90 µg/mL nih.gov

Antifungal Efficacy Against Diverse Fungal Pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)

Indole derivatives have also been explored for their antifungal properties. researchgate.net The structural similarities between indoles and antifungal benzimidazoles have prompted investigations into their efficacy against various fungal pathogens. nih.gov

Research has shown that certain fluoroindoles are potent inhibitors of Botrytis cinerea, a necrotrophic fungus that causes gray mold disease in many plants. nih.gov Specifically, 4-fluoroindole, 5-fluoroindole, and 7-fluoroindole (B1333265) exhibited strong antifungal activity with MIC values in the range of 2-5 mg/L, which was more potent than the fungicides fluconazole (B54011) and natamycin. nih.gov The proposed mechanism of action for these fluoroindoles involves the inhibition of fungal microtubule polymerase. nih.gov Another study identified an indoloquinoline alkaloid derivative, neocryptolepine, as an effective inhibitor of B. cinerea by targeting thiamine (B1217682) thiazole (B1198619) synthase. nih.gov

The genus Fusarium, particularly Fusarium oxysporum, is another group of economically important phytopathogenic fungi. nih.govnih.gov While specific data on this compound against F. oxysporum is scarce, the broad antifungal potential of indole derivatives suggests this is a plausible area for future investigation. Various synthetic organic compounds have been tested against different species of F. oxysporum, highlighting the ongoing search for effective antifungal agents against this pathogen. nih.govmdpi.com

Antifungal Activity of Indole Derivatives

CompoundFungal PathogenActivity (MIC)Reference
4-FluoroindoleBotrytis cinerea2-5 mg/L nih.gov
5-FluoroindoleBotrytis cinerea2-5 mg/L nih.gov
7-FluoroindoleBotrytis cinerea2-5 mg/L nih.gov
1-[(1H-indol-5-ylmethyl)amino] derivativesCandida albicans<65 ng/mL nih.gov

Investigation of Antiviral Properties and Putative Mechanisms of Action

The indole scaffold is a cornerstone in the development of antiviral agents due to its ability to mimic peptide structures and interact with various viral and host cell targets. nih.gov Analogues of the indole framework have demonstrated a wide spectrum of antiviral activities against both RNA and DNA viruses.

Research into indole-2-carboxylate (B1230498) derivatives revealed broad-spectrum antiviral activity. frontiersin.org For instance, certain synthesized compounds showed potent inhibitory effects against the Influenza A virus, with one analogue, 14f , exhibiting an IC₅₀ value of 7.53 μmol/L. frontiersin.org Another compound, 8f , was notably active against Coxsackie B3 virus. frontiersin.org The mechanism of action for many indole-based antivirals involves inhibiting viral entry and membrane fusion, a strategy employed by the marketed drug Arbidol. nih.gov Other indole derivatives function as reverse transcriptase inhibitors, crucial for combating retroviruses like HIV. nih.govnih.gov For example, a glyoxamide derivative with an indole moiety showed activity against HIV-1. nih.gov Furthermore, some compounds have been found to act as integrase or protease inhibitors, interfering with later stages of the viral life cycle. frontiersin.orgnih.gov

Antimycobacterial Activity Research

Indole derivatives represent a promising class of compounds in the search for new antimycobacterial agents to combat diseases like tuberculosis (TB), which is caused by Mycobacterium tuberculosis. The rise of drug-resistant strains necessitates novel therapeutic strategies. nih.gov

Several studies have highlighted the potent activity of indole analogues against various mycobacterial species. nih.govnih.gov For example, novel indole-isoniazid conjugates have shown significant efficacy against the H37Rv strain of M. tuberculosis, with nitro-substituted analogues 4e and 4j displaying a minimum inhibitory concentration (MIC) of 1.25 μg/ml. nih.gov These compounds are thought to inhibit InhA, a key enzyme in the synthesis of the mycobacterial cell wall. nih.gov

A distinct mechanistic approach is seen with amphiphilic indole derivatives. nih.gov Analogues featuring a lipophilic side chain at position 1 and a positively charged moiety at position 3 have demonstrated potent activity against M. bovis BCG and M. tuberculosis H37Rv. nih.gov Their mechanism involves the disruption of the bacterial cell membrane's integrity through permeabilization and depolarization, which precedes cell death. nih.gov This membrane-targeting action is significant as it holds the potential to eradicate persistent, non-growing mycobacterial cultures. nih.gov

Anticancer Activity Research in Pre-clinical Settings

The indole scaffold is a highly valued pharmacophore in oncology, forming the basis of numerous natural and synthetic compounds with significant anti-tumor properties. acs.org

Cytotoxicity and Antiproliferative Effects in a Panel of Cancer Cell Lines

A vast number of indole analogues have been synthesized and evaluated for their cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. This broad-spectrum activity underscores the versatility of the indole core in cancer therapy. For instance, a series of indolyl-imidazopyridines exhibited potent cytotoxicity, with IC₅₀ values ranging from 3 to 175 nM against human melanoma and prostate cancer cell lines.

Substitutions on the indole ring play a critical role in determining potency. Research has shown that replacing a 5-indolyl group with a 6-indolyl group can enhance cytotoxic potency. The substitution pattern on other parts of the molecule is also crucial; for example, a 4-fluorophenyl group was found to increase antiproliferative activity in certain series. The table below summarizes the cytotoxic activity of selected indole analogues in various cancer cell lines.

Compound Class/DerivativeCancer Cell Line(s)Activity (IC₅₀/GI₅₀)Reference
Indolyl-imidazopyridinesHuman melanoma, Prostate cancer3 - 175 nM
2-(1H-indol-5-yl)-...-imidazopyridine (42)Average of panel55.75 nM
6-indolyl compound (43)Average of panel9.75 nM
5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amine (8a)Bcl-2 expressing human cancer linesSub-micromolar nih.gov
Furo[3,2-b]indole derivative (10a)A498 (Renal cancer)Significant inhibitory activity
Indole-sulfonamide derivative (30)HepG2 (Liver cancer)7.37 μM
Indole-sulfonamide derivative (31)MOLT-3 (Leukemia)2.04 μM
3-(1-Benzyl-1H-indol-3-yl)-...-enamide (7b)NCI-60 Panel (Average)3.903 µM

Induction of Apoptosis and Modulation of Cell Cycle Progression

A primary mechanism through which many indole-based anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. nih.gov Studies have shown that various indole derivatives can trigger apoptosis and modulate the cell cycle in cancer cells.

For example, a novel iminoquinone analogue, FBA-TPQ , was found to induce apoptosis and cause cell cycle arrest in pancreatic cancer cells. mdpi.com Mechanistic studies revealed that this compound up-regulated pro-apoptotic proteins such as Fas and Bax and led to the cleavage of caspases-3, -8, and -9, which are key executioners of the apoptotic cascade. mdpi.com Similarly, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were identified as potent inducers of apoptosis, acting as activators of caspase-3.

Interference with Specific Oncogenic Pathways and Gene Expression (e.g., c-Myc G-quadruplex, miR-25)

Advanced research into indole analogues has uncovered their ability to interfere with specific oncogenic signaling pathways and modulate the expression of genes critical for cancer cell survival and proliferation.

A notable target is the G-quadruplex (G4) structure found in the promoter region of the c-MYC oncogene. nih.gov The stabilization of this structure can repress the transcription of c-MYC, which is overexpressed in many cancers. A dihydroindolizino indole derivative linked to a 4-cyanophenyl group has been shown to selectively stabilize the c-MYC G-quadruplex, leading to the downregulation of c-MYC expression and inhibition of cancer cell proliferation. nih.gov This demonstrates a targeted mechanism for shutting down a key driver of cancer.

Furthermore, other indole derivatives have been found to modulate microRNA (miRNA) expression. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives were observed to cause a significant decrease in the levels of the oncogenic miR-25. This modulation of non-coding RNAs represents another sophisticated layer of the anticancer activity of indole compounds.

Lead Optimization Strategies for Enhanced Efficacy and Target Selectivity in Cancer Models

The optimization of lead indole compounds is a critical process aimed at enhancing their anticancer efficacy, improving their selectivity for cancer cells, and refining their pharmacological properties. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process.

One key optimization strategy involves modifying the substitution pattern on the indole ring. For example, research on indolyl-imidazopyridines demonstrated that moving a substituent from the 5-position of the indole to the 6-position resulted in a significant improvement in both cytotoxic potency and metabolic stability. This highlights how subtle structural changes can have a profound impact on a compound's therapeutic profile.

Another approach is the hybridization of the indole scaffold with other pharmacologically active moieties. The creation of indole-based 1,2,4-triazole (B32235) hybrids has yielded compounds with potent tubulin polymerization inhibitory activity. The introduction of specific functional groups, such as a NO-releasing oxime moiety, has also been shown to enhance anticancer activity compared to their ketone precursors. These strategies, often guided by computational modeling and in vitro screening, are essential for developing indole analogues into viable clinical candidates. nih.gov

Anti-inflammatory and Immunomodulatory Activity Research

The indole nucleus is a versatile scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities, including potent anti-inflammatory effects. nih.govnih.gov The anti-inflammatory properties of these compounds are often attributed to their ability to interfere with key enzymatic and signaling pathways that drive the inflammatory response.

Pre-clinical studies on indole analogues have primarily focused on their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Several studies have explored the potential of various indole derivatives as selective COX-2 inhibitors. nih.govnih.govrsc.org For instance, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed and synthesized as analogues of the well-known anti-inflammatory drug indomethacin. In vitro assays demonstrated that these compounds exhibited high selectivity for COX-2 over COX-1. japsonline.com This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. nih.gov

Molecular docking studies have further elucidated the interaction of indole derivatives with the active site of the COX-2 enzyme, providing insights into the structural requirements for potent and selective inhibition. nih.gov The introduction of fluorine-containing substituents, such as a difluoromethyl group, can significantly alter the electronic properties and binding affinities of these molecules, potentially enhancing their inhibitory activity and pharmacokinetic profile. researchgate.net

Beyond COX inhibition, some indole analogues have been investigated for their ability to inhibit other inflammatory enzymes like lipoxygenase (LOX). rsc.org Dual inhibitors of both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity.

The table below summarizes the pre-clinical anti-inflammatory mechanisms of some representative indole analogues.

Compound/Analogue Class Mechanism of Action Key Findings Reference
2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivativesSelective COX-2 InhibitionShowed high selectivity for COX-2 over COX-1 in in vitro assays. japsonline.com
General Indole DerivativesCOX-2 InhibitionMolecular docking studies revealed interactions with the COX-2 active site. nih.gov
N-methylsulfonyl-indole derivativesDual COX-2/5-LOX InhibitionCertain derivatives demonstrated inhibitory activity against both COX-2 and 5-LOX enzymes. tandfonline.com
Indole-2-one and 7-aza-2-oxindole derivativesInhibition of inflammatory mediator expressionInhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages. nih.govnih.gov

The inflammatory response is orchestrated by a complex network of cytokines and intracellular signaling pathways. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a pivotal role in the initiation and amplification of inflammation. nih.gov Several studies have demonstrated the ability of indole analogues to modulate the production of these key cytokines.

In lipopolysaccharide (LPS)-induced inflammation models, which mimic bacterial infection, various indole derivatives have been shown to significantly reduce the secretion of TNF-α and IL-6 from macrophages. nih.govnih.gov For example, a series of indole-2-one and 7-aza-2-oxindole derivatives were evaluated for their inhibitory potency against LPS-stimulated TNF-α and IL-6 release in RAW264.7 macrophages. nih.govnih.gov

The underlying mechanism for this cytokine modulation often involves the inhibition of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression, including the genes for TNF-α, IL-6, and COX-2. nih.govnih.gov Research on indolealkylamines has shown that these compounds can exert their anti-inflammatory effects by suppressing the TLR4/MyD88/NF-κB signaling pathway. nih.gov

Furthermore, some indole derivatives have been found to interfere with the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the processing and release of IL-1β. mdpi.com Indole-3-carboxaldehyde, for instance, has been shown to alleviate LPS-induced intestinal inflammation by inhibiting NLRP3 inflammasome activation. mdpi.com

The immunomodulatory effects of some compounds related to the indole structure have also been noted. For example, fluoroquinolones, which share some structural similarities with fluorinated indoles, have been reported to decrease the synthesis of pro-inflammatory cytokines and exhibit immunomodulatory activities. nih.gov

The following table provides an overview of the modulatory effects of different indole analogues on inflammatory cytokines and signaling pathways.

Compound/Analogue Class Modulated Cytokines Affected Signaling Pathways Key Findings Reference
Indole-2-one and 7-aza-2-oxindole derivativesTNF-α, IL-6-Inhibited the release of TNF-α and IL-6 in LPS-stimulated macrophages. nih.govnih.gov
Indolealkylamines-TLR4/MyD88/NF-κB, MAPKsSuppressed the NF-κB and MAPKs inflammatory pathways in an LPS-induced zebrafish model. nih.gov
Indole-3-carboxaldehydeIL-1βNLRP3 InflammasomeAlleviated LPS-induced intestinal inflammation by inhibiting NLRP3 inflammasome activation. mdpi.com
Indole-imidazolidine derivativesTNF-α, IL-1β-Reduced the release of TNF-α and IL-1β in air pouch and peritonitis models. nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesNO, IL-6, TNF-α-Effectively inhibited LPS-induced production of pro-inflammatory cytokines in RAW264.7 cells. rsc.org

Advanced Research Perspectives and Future Directions for 2 Difluoromethyl 1h Indol 5 Ol

Utilization as Key Building Blocks in the Synthesis of Complex Natural Products and Bioactive Molecules

The fluorinated indole (B1671886) core of 2-(difluoromethyl)-1H-indol-5-ol serves as a valuable starting point for constructing more complex molecular architectures. The reactivity of the indole ring, combined with the unique properties of the difluoromethyl group, allows for its use as a key intermediate in multi-step syntheses.

Research has demonstrated that indole derivatives can undergo reactions like Friedel–Crafts alkylation to produce polycyclic indole derivatives, which are structurally similar to important natural products like Ergot alkaloids. nih.gov The this compound scaffold is amenable to such transformations, enabling the creation of novel, complex molecules. For instance, the indole nucleus can be functionalized at various positions, including the nitrogen atom and the C3 position, to build intricate frameworks. The 3-trifluoroacetyl group, which can be introduced into indole structures through metal-free synthesis methods, is particularly versatile and can be exploited to access a wide array of other useful functional groups. nih.gov This allows chemists to use the fluorinated indole as a foundation for creating libraries of diverse compounds with potential biological activities.

The synthesis of polynuclear indole derivatives often involves the reaction of an indole with other cyclic compounds, such as γ-hydroxybutyrolactams, leading to complex, multi-ring systems. nih.gov By applying these synthetic strategies to this compound, researchers can generate novel analogues of bioactive molecules where the difluoromethyl group can modulate the compound's pharmacological profile.

Exploration of Novel Biological Targets for Therapeutic Intervention based on the Indole Fluorinated Scaffold

The indole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com The introduction of a difluoromethyl group can fine-tune this activity, leading to new therapeutic applications.

Fluorinated indoles have shown significant potential as antiviral agents, particularly as inhibitors of HIV-1 replication. nih.gov Derivatives with carboxamide groups have demonstrated potent activity, with some compounds inhibiting the virus at picomolar concentrations. nih.gov The this compound scaffold is a prime candidate for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

In oncology, indole derivatives are known to target several key proteins involved in cancer progression, including:

Protein Kinases: These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of many cancers. mdpi.com

DNA Topoisomerases: These enzymes are essential for managing DNA supercoiling during replication and transcription, making them a key target for chemotherapy. mdpi.com

Indoleamine 2,3-dioxygenase (IDO1): This enzyme is involved in immune evasion by tumors, and its inhibition is a promising strategy for cancer immunotherapy. espublisher.com In silico studies have been used to design and screen indole derivatives as potential IDO1 inhibitors. espublisher.comespublisher.com

Carbonic Anhydrase (CA): Certain CA isoforms, such as hCA IX and XII, are associated with tumors, and indole-based sulfonamides have been developed as inhibitors. mdpi.com

Furthermore, fluorinated indoles have been investigated for their activity as 5-lipoxygenase (5-LOX) inhibitors for treating inflammation-related diseases nih.gov and as potential antibacterial agents against multidrug-resistant bacteria. mdpi.com The this compound core provides a robust platform for designing selective inhibitors against these and other emerging biological targets.

Development of Novel and Greener Synthetic Methodologies for Fluorine Incorporation in Indoles

The synthesis of fluorinated indoles has been a significant area of research, with a focus on developing more efficient, selective, and environmentally friendly methods.

Novel Fluorinating Reagents and Methods:

Electrophilic Fluorination: Reagents like Selectfluor have proven highly effective for the direct fluorination of indoles. organic-chemistry.org It can be used to synthesize 3-fluorooxindoles and 3,3-difluoroindolin-2-ols with high regioselectivity under mild conditions. organic-chemistry.orgacs.org Other N-F type reagents, such as N-fluorobisbenzenesulfonamide, are also used. google.com

Metal-Free Synthesis: An innovative, scalable, and metal-free method has been developed to produce 2-trifluoromethyl NH-indoles from simple anilines using hexafluoroacetylacetone (B74370) and an organic oxidant. nih.gov This approach avoids the use of expensive and potentially toxic metal catalysts. researchgate.net

Electrosynthesis: Electrochemical methods offer a green alternative for synthesizing fluorinated indole derivatives. researchgate.net Anodic fluorination can produce trans-2,3-difluoro-2,3-dihydroindoles, which are precursors to monofluoroindoles. researchgate.net This technique avoids the need for external chemical oxidants. researchgate.net

Catalytic Approaches:

Palladium-Catalyzed Reactions: A palladium-catalyzed C-H functionalization reaction has been developed for the synthesis of gem-difluoro olefins from indole heterocycles under mild conditions. nih.gov

Gold-Catalyzed Cyclization: Gold catalysts can be used for the cyclization of alkynylanilines to produce fluorinated indoles, although this method often requires multi-step prefunctionalization. researchgate.net

These advanced methodologies provide more sustainable and efficient pathways to this compound and its derivatives, facilitating their broader application in research and development. nih.govresearchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches for Optimizing Biological Profiles

Bioisosteric Replacements: Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. nih.gov The difluoromethyl group (-CF2H) itself is an important bioisostere. It can serve as a replacement for hydroxyl (-OH) or thiol (-SH) groups, offering increased metabolic stability and altered lipophilicity while potentially maintaining key hydrogen bonding interactions. A recently developed method allows for the direct, one-step conversion of aliphatic alcohols into their difluoromethylated analogues, which can accelerate the drug discovery process. princeton.edu

Scaffold Hopping: Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the orientation of key functional groups responsible for biological activity. niper.gov.in This technique is used to discover novel classes of compounds, escape patent limitations, and improve physicochemical or pharmacokinetic properties. niper.gov.in

Starting from the this compound core, several scaffold hops are conceivable:

Indole to Indazole: This hop has been successfully used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from leads that were selective for MCL-1. nih.gov

Indole to Benzimidazole: Benzimidazoles are structurally similar to indoles and are also a common scaffold in medicinal chemistry. nih.gov

Indole to Imidazo[1,2-a]pyrimidine or Pyrazolopyrimidine: An extensive scaffold-hopping exercise on a series of proteasome inhibitors led to a preclinical candidate by exploring various bicyclic heteroaromatic systems. dundee.ac.uk

Indole to Pyrazole: Pyrazole derivatives are another class of heterocycles with a broad range of biological activities that can mimic the pharmacophoric features of an indole core. nih.gov

These approaches enable the exploration of a much wider chemical space, increasing the probability of identifying drug candidates with superior properties. mdpi.com

Application in Chemical Biology as Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Due to its unique properties, this compound and its derivatives are well-suited for this purpose.

The fluorine atoms in the difluoromethyl group can be used as sensitive reporters in ¹⁹F NMR spectroscopy. This allows for the study of protein-ligand interactions, conformational changes in biomolecules, and enzymatic mechanisms without the need for isotopic labeling of the protein itself.

Furthermore, fluorinated indole nucleoside analogues have been synthesized to investigate the forces that stabilize the secondary structure of nucleic acids, such as hydrogen bonds and base stacking. nih.gov By replacing natural nucleobases with fluoroindoles, researchers can gain deeper insights into RNA stability and recognition. nih.gov The ability to compare fluorinated indoles with fluorinated benzimidazoles also helps to determine the role of specific nitrogen atoms within the heterocyclic system. nih.gov

The incorporation of fluorine also opens the door to Positron Emission Tomography (PET) imaging. By synthesizing a derivative with the positron-emitting isotope ¹⁸F, the distribution and target engagement of the molecule could be visualized non-invasively in vivo, providing valuable information in drug development and diagnostics.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. mednexus.orgmdpi.com These technologies are highly applicable to the design of novel derivatives based on the this compound scaffold.

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized molecules. nih.gov This includes predicting target affinity, selectivity, and ADME/Tox profiles, allowing researchers to prioritize the most promising candidates for synthesis. nih.govijirt.org

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules optimized for specific biological targets and desired pharmacological profiles. mdpi.com These models can explore vast chemical space to propose novel derivatives of the fluorinated indole scaffold.

Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, such as a protein kinase or IDO1. mdpi.com This significantly reduces the time and cost associated with high-throughput screening.

Synthesis Planning: AI tools are being developed to predict and optimize synthetic routes for complex molecules, making the production of novel this compound derivatives more efficient. ijirt.org

By integrating AI and ML into the research pipeline, scientists can more effectively navigate the complexities of drug design, leading to the faster discovery of innovative therapeutics derived from the this compound framework. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.